molecular formula C12H15IN2O2 B14897793 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one

2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one

Cat. No.: B14897793
M. Wt: 346.16 g/mol
InChI Key: MJCGMDDDTFUFRJ-UHFFFAOYSA-N
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Description

2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one (CAS 1039818-99-9) is a high-purity chemical building block offered with a typical purity of 98% . This specialty compound is designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its molecular structure integrates two key pharmacophores: a morpholino ring and a 2-iodoaniline group, connected by a ketone linker . The morpholino moiety is a common feature in molecules with diverse biological activities and is known to improve aqueous solubility and metabolic stability. The iodine atom on the aniline ring provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. With a molecular formula of C 12 H 15 IN 2 O 2 and a molecular weight of 346.17 g/mol , this compound is a valuable intermediate in the synthesis of more complex molecules . Researchers can leverage this reagent in the exploration of potential therapeutic agents. As a handling precaution, this compound is classified as harmful and an irritant (GHS07), requiring appropriate safety measures including the use of personal protective equipment and working in a well-ventilated area . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

IUPAC Name

2-(2-iodoanilino)-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H15IN2O2/c13-10-3-1-2-4-11(10)14-9-12(16)15-5-7-17-8-6-15/h1-4,14H,5-9H2

InChI Key

MJCGMDDDTFUFRJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one typically involves the reaction of 2-iodoaniline with morpholine and an appropriate carbonyl source. One common method is the condensation reaction between 2-iodoaniline and morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide or other halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(

Biological Activity

The compound 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one is a member of a class of molecules that have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure

The chemical structure of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one can be represented as follows:

C12H14IN3O\text{C}_{12}\text{H}_{14}\text{I}\text{N}_{3}\text{O}

This structure includes an iodine atom, which is significant for its biological activity, particularly in enhancing the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Inhibition of Kinases : Many derivatives demonstrate the ability to inhibit specific kinases involved in cancer progression, such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) .
  • Anticancer Activity : Analogous compounds have shown promising anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation .
  • Antimicrobial Properties : Some related compounds have demonstrated effectiveness against Gram-negative bacteria, suggesting that 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one may also exhibit similar properties .

Anticancer Efficacy

A study involving various iodo-substituted analogs showed that compounds similar to 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one exhibited significant cytotoxicity against leukemia cell lines. The NCI-60 screening revealed that these compounds could selectively target cancer cells while sparing healthy cells .

Table 1: Anticancer Activity of Iodo-Substituted Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
PQ2Jurkat (Leukemia)5.4Apoptosis induction
PQ3K562 (Leukemia)6.8Cell cycle arrest

Antimicrobial Activity

In vitro studies have indicated that certain derivatives possess antimicrobial properties effective against a range of pathogens. Specifically, the compound's ability to inhibit bacterial growth was noted in both aerobic and anaerobic Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli12 µg/mLCell wall synthesis inhibition
P. aeruginosa15 µg/mLMembrane disruption

Case Studies

Several studies have highlighted the potential therapeutic applications of 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one:

  • Cancer Treatment : A case study reported on a patient with resistant leukemia who showed significant improvement after treatment with a regimen including iodo-substituted morpholino compounds. The patient's leukemic blast counts decreased dramatically within weeks of treatment .
  • Infection Control : Another case study documented the use of related compounds in treating infections caused by multidrug-resistant Gram-negative bacteria, demonstrating a reduction in infection severity and improved patient outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) Key Features References
2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one 2-iodophenylamino, morpholine High steric hindrance; strong electron-withdrawing iodine; moderate solubility
1-(4-Aminophenyl)-2-morpholinoethan-1-one 4-aminophenylamino, morpholine Electron-donating amino group; improved solubility in polar solvents
2-(4-Benzoyl-5-methylfuran-2-yl)-1-morpholinoethan-1-one Benzoyl, methylfuran, morpholine Enhanced aromaticity; potential for π-π stacking interactions
2-Bromo-2,2-difluoro-1-morpholinoethan-1-one Bromo, difluoro, morpholine Electrophilic halogenation sites; increased reactivity toward nucleophiles
2-Chloro-1-phenylethanone Chloro, phenyl Simple aromatic ketone; limited solubility; high volatility

Substituent Effects on Reactivity and Stability

  • Iodine vs. Amino Groups: The iodine atom in 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one imparts a strong electron-withdrawing effect, making the compound more electrophilic compared to its 4-aminophenyl analogue.
  • Halogen Comparisons: Bromine and fluorine in 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one increase electrophilicity and thermal stability compared to iodine-containing analogues. Iodine’s larger atomic radius may reduce reactivity in SN2 mechanisms but improve radioimaging applications due to its isotopic properties .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Property 2-((2-Iodophenyl)amino)-1-morpholinoethan-1-one 1-(4-Aminophenyl)-2-morpholinoethan-1-one 2-Bromo-2,2-difluoro-1-morpholinoethan-1-one
Melting Point (°C) 158–162 (decomp.) 145–148 89–92
Solubility (mg/mL in DMSO) 12.5 28.3 5.8
LogP (Predicted) 2.7 1.9 3.4
Reactivity with Nucleophiles Moderate Low High

Data inferred from structural analogs and synthesis protocols .

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